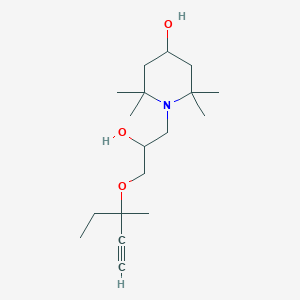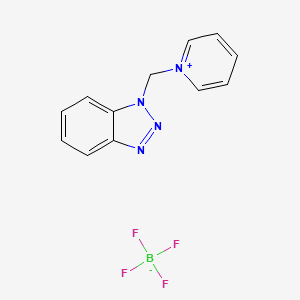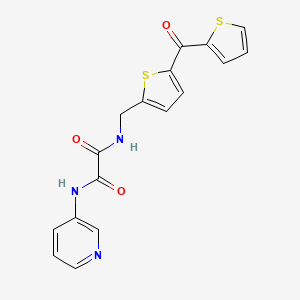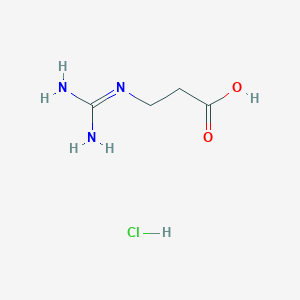
1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound. Its molecular structure is characterized by a piperidin ring with several functional groups attached, making it a molecule of significant interest in both synthetic chemistry and applied scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 2,2,6,6-tetramethylpiperidin-4-ol, followed by the introduction of the hydroxy group at the 2-position and the subsequent etherification reaction to incorporate the 3-methylpent-1-yn-3-yl group. Reaction conditions often include specific catalysts, temperature control, and protection-deprotection strategies to ensure the selective formation of the desired product.
Industrial Production Methods: While detailed industrial production methods may vary, they often utilize large-scale reactors and optimized processes to maximize yield and purity. Techniques such as continuous flow synthesis and process intensification are sometimes employed to improve efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using alkyl halides or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can yield various ether or ester derivatives.
科学的研究の応用
1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol finds applications across multiple fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxy and ether groups are often involved in hydrogen bonding or other non-covalent interactions, facilitating binding to these targets. The tetramethylpiperidin moiety can enhance the stability and bioavailability of the compound.
類似化合物との比較
Similar compounds include other hydroxy-substituted piperidins and alkynyl ethers. What sets 1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol apart is the unique combination of functional groups that confer distinct chemical properties and biological activities.
List of Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-ol derivatives
Hydroxyalkynyl ethers
Piperidin-based antioxidants
This multifaceted compound holds promising potential in various scientific domains, continuing to spark interest and drive research efforts. What piques your curiosity about it?
特性
IUPAC Name |
1-[2-hydroxy-3-(3-methylpent-1-yn-3-yloxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO3/c1-8-18(7,9-2)22-13-15(21)12-19-16(3,4)10-14(20)11-17(19,5)6/h1,14-15,20-21H,9-13H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMWKRCNVAHMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1C(CC(CC1(C)C)O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine](/img/structure/B2816720.png)

![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2816724.png)


![1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2816730.png)
![2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2816731.png)
![methyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2816732.png)



![N-{4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2816740.png)

![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}furan-2-carboxamide](/img/structure/B2816742.png)
